molecular formula C17H17N5O2 B10982977 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide

Cat. No.: B10982977
M. Wt: 323.35 g/mol
InChI Key: NPWMQKXGOCWTLI-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide typically involves multiple steps. One common method includes the cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-one with hydrazine hydrochloride under reflux conditions . This reaction forms the triazole ring, which is then coupled with a pyridine-3-carboxamide derivative through a Suzuki–Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the triazole ring can produce a dihydrotriazole compound.

Scientific Research Applications

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-3-carboxamide is unique due to its combination of a triazole ring, a pyridine ring, and a methoxyphenyl group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-7-4-12(5-8-14)6-9-15-19-17(22-21-15)20-16(23)13-3-2-10-18-11-13/h2-5,7-8,10-11H,6,9H2,1H3,(H2,19,20,21,22,23)

InChI Key

NPWMQKXGOCWTLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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